N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor activities . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Benzothiazole derivatives have been shown to have potent anti-tubercular activity, suggesting that they may have significant effects on cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interact with biomolecules and enzymes involved in the growth and replication of this bacterium .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYYMMJJMOTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.